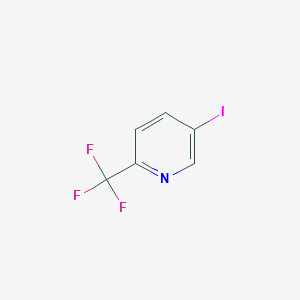
5-Iodo-2-(trifluoromethyl)pyridine
Vue d'ensemble
Description
5-Iodo-2-(trifluoromethyl)pyridine is a chemical compound with the empirical formula C6H3F3IN . It is used as a reactant for metal-catalyzed organic reactions .
Synthesis Analysis
The synthesis of this compound can be achieved from 5-Amino-2-(trifluoromethyl)pyridine . Trifluoromethylpyridines, including this compound, are key structural motifs in active agrochemical and pharmaceutical ingredients .Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring with an iodine atom and a trifluoromethyl group attached to it . The molecular weight of this compound is 272.994 Da .Chemical Reactions Analysis
This compound is a useful reactant for metal-catalyzed organic reactions . It is used in the synthesis of various agrochemicals and pharmaceuticals .Physical And Chemical Properties Analysis
This compound is a solid compound . It has a density of 2.0±0.1 g/cm3, a boiling point of 215.7±40.0 °C at 760 mmHg, and a vapor pressure of 0.2±0.4 mmHg at 25°C .Applications De Recherche Scientifique
1. Synthesis and Structural Characterization
5-Iodo-2-(trifluoromethyl)pyridine and its derivatives play a crucial role in the synthesis of novel compounds. For instance, 5-trifluoromethyl-pyridine-2-thione, a potential antithyroid drug, interacts with molecular iodine to form a complex. This interaction has been studied using UV-spectroscopy, revealing the formation of a n–σ* complex with molecular iodine. Further, the crystal structure of this new salt, bis(5-trifluoromethyl-pyridine-2-ylthio)iodonium triiodide, has been determined using X-ray diffraction. This study showcases the structural characterization and synthesis processes involving this compound derivatives (Chernov'yants et al., 2011).
2. Electrophilic Substitution and Halogen Shuffling
The compound also finds use in halogen shuffling in pyridines. For example, site-selective electrophilic substitutions of 2-chloro-6-(trifluoromethyl)pyridine have been accomplished. This process is a crucial step in further chemical manipulations, including halogen/metal exchange and electrophilic trapping, which are fundamental in organic synthesis (Mongin et al., 1998).
3. Non-Linear Optical Properties and Antimicrobial Activities
In a different application, the spectroscopic characterization of 5-Bromo-2-(trifluoromethyl)pyridine has been performed, which shares structural similarities with this compound. This study explored the compound's vibrational frequencies, chemical shift values, and non-linear optical (NLO) properties. Additionally, the antimicrobial activities of the compound were tested, highlighting its potential in biologically relevant applications (Vural & Kara, 2017).
4. Radiosynthesis and Imaging Applications
Radiosynthesis of iodine-labeled compounds like 5-[123/125I]iodo-3-(2(S)-azetidinylmethoxy)pyridine, derived from related compounds, demonstrates another application. These radiolabeled compounds have been used for binding affinity characterization and have potential uses in SPECT imaging of nicotinic acetylcholine receptors. This underscores the importance of this compound derivatives in nuclear medicine and biological imaging (Horti et al., 1999).
Safety and Hazards
Orientations Futures
Currently, the major use of trifluoromethylpyridine derivatives, including 5-Iodo-2-(trifluoromethyl)pyridine, is in the protection of crops from pests . Several trifluoromethylpyridine derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of trifluoromethylpyridine will be discovered in the future .
Mécanisme D'action
Target of Action
5-Iodo-2-(trifluoromethyl)pyridine is a unique chemical compound that is used as a building block in various organic reactions . . It’s worth noting that similar compounds with trifluoromethyl groups have been found to interact with lipid kinases such as PI3Ks, which play a role in cell proliferation, apoptosis, motility, cell invasion, and glucose metabolism .
Mode of Action
It is known to be a useful reactant in metal-catalyzed organic reactions . The presence of the iodine atom makes it a good candidate for electrophilic aromatic substitution reactions, while the trifluoromethyl group can enhance the compound’s reactivity and selectivity .
Biochemical Pathways
Compounds with similar structures have been found to interfere with the biochemistry of respiration . More research is needed to fully understand the biochemical pathways affected by this compound.
Pharmacokinetics
It’s important to note that the compound’s solubility, stability, and reactivity can influence its bioavailability .
Result of Action
Compounds with similar structures have been found to have superior pest control properties when compared to traditional phenyl-containing insecticides . More research is needed to fully understand the effects of this compound’s action.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is recommended to store the compound in a dark place under an inert atmosphere at 2-8°C to maintain its stability . Additionally, the compound’s reactivity can be affected by the presence of other substances in its environment .
Analyse Biochimique
Biochemical Properties
5-Iodo-2-(trifluoromethyl)pyridine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions and protein binding. This compound is known to interact with various enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and xenobiotics. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or modulation of enzyme activity .
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the type of cells and the specific cellular pathways involved. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cancer cell lines, this compound has been found to modulate the expression of genes involved in cell proliferation and apoptosis. Additionally, it can affect cellular metabolism by altering the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. For instance, this compound has been shown to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of this compound in laboratory settings can change over time due to factors such as stability and degradation. In vitro studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as exposure to light or extreme pH. Long-term studies have indicated that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to toxicity and adverse reactions. Studies in animal models have shown that high doses of this compound can cause liver and kidney damage, as well as alterations in blood chemistry. Threshold effects have also been observed, where a certain dosage level is required to elicit a significant biological response .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with metabolic enzymes. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities. Additionally, this compound can affect metabolic flux by modulating the activity of key enzymes involved in metabolic pathways, such as glycolysis and the citric acid cycle .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. This compound can interact with transporters and binding proteins that facilitate its movement across cell membranes and its distribution to different cellular compartments. The localization and accumulation of this compound within specific tissues can influence its biological activity and effects .
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The specific localization of this compound can also affect its interactions with other biomolecules and its overall biological effects .
Propriétés
IUPAC Name |
5-iodo-2-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F3IN/c7-6(8,9)5-2-1-4(10)3-11-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBAXFWLQMVBNMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1I)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F3IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20670744 | |
| Record name | 5-Iodo-2-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20670744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
873107-98-3 | |
| Record name | 5-Iodo-2-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20670744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-iodo-2-(trifluoromethyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Thieno[2,3-d]pyrimidin-4-ylpiperidin-4-one](/img/structure/B1388399.png)

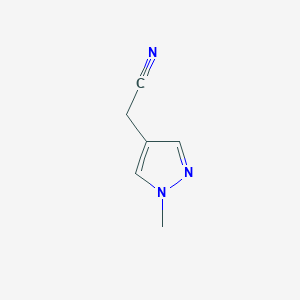

![{3-[3-(2-Thienyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}amine](/img/structure/B1388407.png)
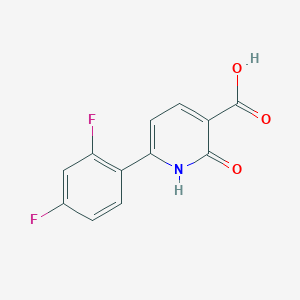
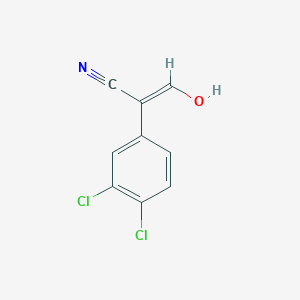
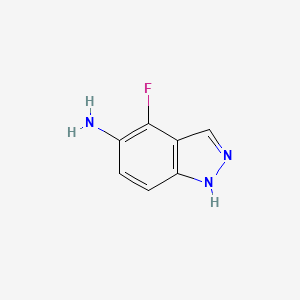
![N-hydroxy-5-[(Z)-N'-hydroxycarbamimidoyl]pyridine-2-carboxamide](/img/structure/B1388412.png)
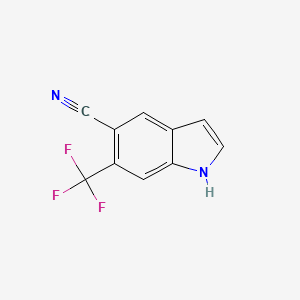
![3-Nitro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1388415.png)
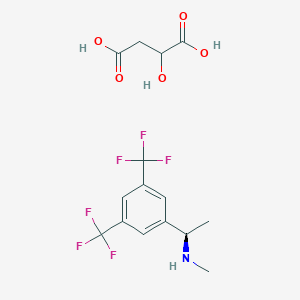
![ethyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B1388421.png)
![3-(6-(1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarboxamido)-3-methylpyridin-2-yl)benzoic acid hydrochloride](/img/structure/B1388422.png)